

In-Depth Technical Guide to 6-Azido-N-Boc-hexylamine

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Compound of Interest

Compound Name: 6-Azido-N-Boc-hexylamine

Cat. No.: B159376

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **6-Azido-N-Boc-hexylamine**, a versatile bifunctional linker crucial in bioconjugation and drug delivery systems. Its unique structure, featuring a terminal azide and a Boc-protected amine, allows for sequential and site-specific conjugation of molecules through "click chemistry" and standard amine chemistries.

Core Molecular Data

6-Azido-N-Boc-hexylamine, also known by its IUPAC name tert-butyl N-(6-azidohexyl)carbamate, is a key reagent in the field of chemical biology and pharmaceutical sciences.^{[1][2][3]} Its properties are summarized in the table below.

Property	Value
Molecular Weight	242.32 g/mol ^{[1][2][3]}
Molecular Formula	C ₁₁ H ₂₂ N ₄ O ₂ ^{[1][2][3]}
CAS Number	129392-87-6 ^{[1][2][3]}
IUPAC Name	tert-butyl N-(6-azidohexyl)carbamate
Appearance	Liquid or white powder
Purity	Typically ≥98%

Synthesis Protocol

The synthesis of **6-Azido-N-Boc-hexylamine** is a multi-step process that begins with the protection of one of the amino groups of a precursor molecule, followed by the introduction of the azide functionality. A common route starts from 6-amino-1-hexanol.

Step 1: Boc Protection of 6-Amino-1-hexanol

This step involves the selective protection of the amino group of 6-amino-1-hexanol with a tert-butoxycarbonyl (Boc) group.

Materials:

- 6-Amino-1-hexanol
- Di-tert-butyl dicarbonate (Boc_2O)
- Dichloromethane (DCM)
- Ice bath
- Magnetic stirrer and stir bar
- Rotary evaporator

Procedure:

- Dissolve 6-amino-1-hexanol in dichloromethane in a round-bottom flask.
- Cool the solution in an ice bath with stirring.
- Slowly add di-tert-butyl dicarbonate (Boc_2O) to the solution.
- Remove the ice bath and allow the reaction to stir at room temperature overnight.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N-Boc-6-amino-1-hexanol.

Step 2: Conversion of the Hydroxyl Group to a Leaving Group

The hydroxyl group of N-Boc-6-amino-1-hexanol is converted to a good leaving group, typically a mesylate, to facilitate nucleophilic substitution with azide.

Materials:

- N-Boc-6-amino-1-hexanol
- Methanesulfonyl chloride (MsCl)
- Triethylamine (TEA)
- Dichloromethane (DCM)
- Magnetic stirrer and stir bar

Procedure:

- Dissolve the crude N-Boc-6-amino-1-hexanol in dichloromethane.
- Add triethylamine to the solution.
- Slowly add methanesulfonyl chloride to the stirred solution at 0 °C.
- Allow the reaction to proceed at room temperature for several hours.

Step 3: Azide Introduction

The final step is the nucleophilic substitution of the mesylate group with sodium azide to yield **6-Azido-N-Boc-hexylamine**.

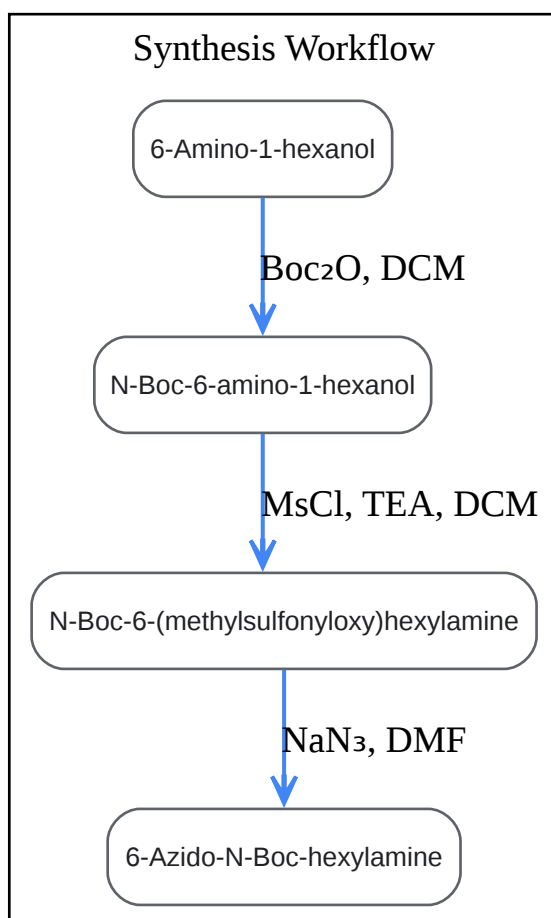
Materials:

- N-Boc-6-(methanesulfonyloxy)hexylamine (from Step 2)
- Sodium azide (NaN_3)

- N,N-Dimethylformamide (DMF)
- Heating mantle
- Magnetic stirrer and stir bar

Procedure:

- Dissolve the crude product from Step 2 in N,N-dimethylformamide.
- Add sodium azide to the solution.
- Heat the reaction mixture to approximately 100 °C for 1 hour.^[4]
- After cooling, the product can be extracted and purified using standard techniques such as liquid-liquid extraction and column chromatography.



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Caption: Synthesis workflow for **6-Azido-N-Boc-hexylamine**.

Experimental Application: Bioconjugation via Click Chemistry

6-Azido-N-Boc-hexylamine is a cornerstone of bioconjugation, primarily through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." This reaction forms a stable triazole linkage between the azide group of the linker and a terminal alkyne on a target molecule.

General Protocol for CuAAC:

This protocol outlines the general steps for conjugating an alkyne-modified biomolecule with **6-Azido-N-Boc-hexylamine**.

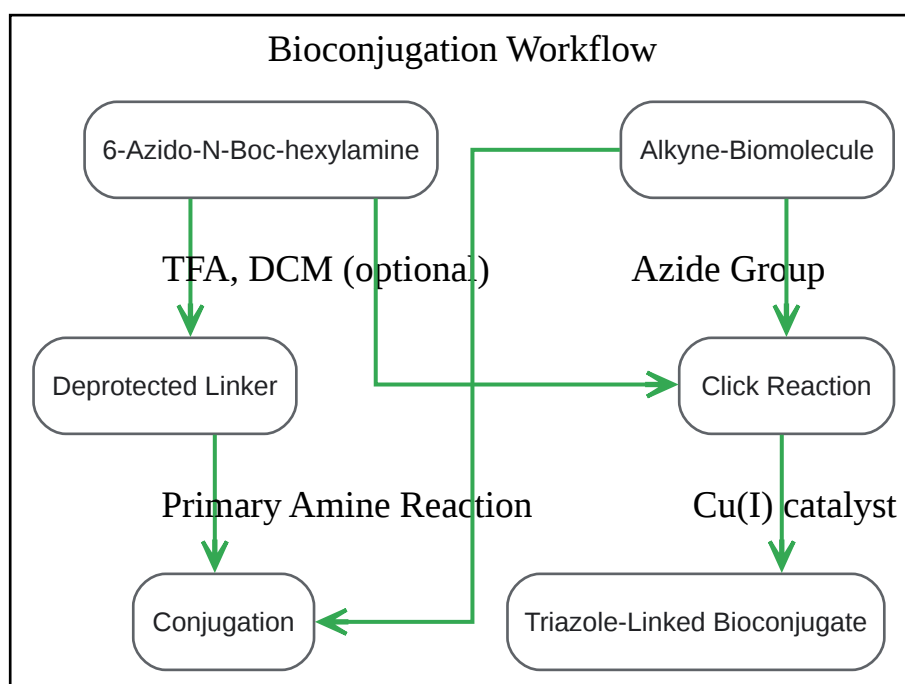
Materials:

- Alkyne-modified biomolecule (e.g., protein, nucleic acid)
- **6-Azido-N-Boc-hexylamine**
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate (reducing agent)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
- Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

- Boc Deprotection (if necessary): If the amine functionality is required for a subsequent reaction, the Boc protecting group is removed by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane.

- **Reaction Setup:** In a microcentrifuge tube, dissolve the alkyne-modified biomolecule and a molar excess of **6-Azido-N-Boc-hexylamine** in the reaction buffer.
- **Catalyst Preparation:** In a separate tube, prepare the catalyst premix by adding the copper(II) sulfate solution to the THPTA solution.
- **Reaction Initiation:** Add the catalyst premix to the reaction mixture, followed by the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) species.
- **Incubation:** Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
- **Purification:** Purify the resulting conjugate using appropriate methods such as dialysis, size-exclusion chromatography, or affinity chromatography to remove unreacted reagents.



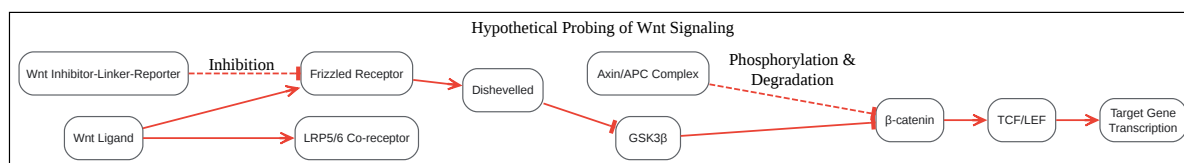
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Caption: General bioconjugation workflow using **6-Azido-N-Boc-hexylamine**.

Application in Studying Signaling Pathways

The versatility of **6-Azido-N-Boc-hexylamine** allows for its incorporation into chemical probes designed to investigate cellular signaling pathways. For instance, a bioactive molecule that targets a specific protein in a signaling cascade can be functionalized with this linker. Subsequent attachment of a reporter molecule (e.g., a fluorophore or biotin) via click chemistry enables the visualization or isolation of the target protein and its interacting partners.

While a specific research paper detailing the use of a **6-Azido-N-Boc-hexylamine**-derived probe to elucidate a novel signaling pathway was not identified within the scope of this search, its application in developing probes for sirtuins and in targeted drug delivery for cancer suggests its utility in studying pathways like the Wnt or MAPK signaling cascades.[5][6] The Wnt signaling pathway, crucial for cell fate, proliferation, and migration, is often dysregulated in cancer. A hypothetical application could involve a Wnt inhibitor linked to a reporter via **6-Azido-N-Boc-hexylamine** to study its interaction with key pathway components.



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